molecular formula C27H31N9O3 B1192807 3-[[2-[[1-[2-(dimethylamino)acetyl]-6-methoxy-3,4-dihydro-2H-quinolin-7-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-N-methylpyridine-2-carboxamide

3-[[2-[[1-[2-(dimethylamino)acetyl]-6-methoxy-3,4-dihydro-2H-quinolin-7-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-N-methylpyridine-2-carboxamide

Cat. No. B1192807
M. Wt: 529.61
InChI Key: OBMZKUNRGPCSLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK2220400A is an inhibitor of insulin receptor. It also targets IGF-1R and ALK.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives : The compound has been utilized in the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, which show potential as antimicrobial agents. This involves various chemical reactions and spectral studies to determine product structures and assess their antibacterial and antifungal activities (Holla et al., 2006).

  • Development of Bifunctional Pharmacological Compounds : Involvement in the synthesis of pharmacologically relevant bifunctional compounds, particularly those containing chloroquinoline and dihydropyrimidone moieties. This includes detailed regioselective synthesis and X-ray structural analysis of these compounds (Watermeyer et al., 2009).

Radiotracer Development

  • Creation of Radiotracers for Imaging GABAA and GABAB Receptors : The chemical is used in developing new radiotracers for imaging GABA receptors with positron emission tomography (PET). This involves radiolabeling of specific quinolines and evaluating their effectiveness in rodent models (Moran et al., 2012).

Medicinal Chemistry

  • Discovery of Inhibitors for ATM Kinase : Utilized in discovering new series of 3-quinoline carboxamides, acting as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds have been optimized for potent inhibition and suitable properties for oral administration (Degorce et al., 2016).

  • Synthesis of Antiviral and Antimicrobial Agents : Applied in synthesizing various derivatives that demonstrate significant antiviral and antimicrobial properties. This includes research into compounds with inhibitory activities against different viruses and bacteria, enhancing our understanding of potential therapeutic agents (Abdel-Mohsen, 2005).

  • Cytotoxic Activity of Carboxamide Derivatives : A key component in the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, these compounds have shown potent cytotoxic activities in various cancer cell lines. This offers insights into the development of new cancer treatments (Deady et al., 2003).

properties

Product Name

3-[[2-[[1-[2-(dimethylamino)acetyl]-6-methoxy-3,4-dihydro-2H-quinolin-7-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-N-methylpyridine-2-carboxamide

Molecular Formula

C27H31N9O3

Molecular Weight

529.61

IUPAC Name

3-[[2-[[1-[2-(Dimethylamino)acetyl]-6-methoxy-3,4-dihydro-2H-quinolin-7-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C27H31N9O3/c1-28-26(38)23-18(8-5-10-29-23)31-25-17-9-11-30-24(17)33-27(34-25)32-19-14-20-16(13-21(19)39-4)7-6-12-36(20)22(37)15-35(2)3/h5,8-11,13-14H,6-7,12,15H2,1-4H3,(H,28,38)(H3,30,31,32,33,34)

InChI Key

OBMZKUNRGPCSLT-UHFFFAOYSA-N

SMILES

O=C(C1=NC=CC=C1NC2=C3C(NC=C3)=NC(NC4=CC5=C(C=C4OC)CCCN5C(CN(C)C)=O)=N2)NC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GSK-2220400A;  GSK 2220400A;  GSK2220400A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[[2-[[1-[2-(dimethylamino)acetyl]-6-methoxy-3,4-dihydro-2H-quinolin-7-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-N-methylpyridine-2-carboxamide
Reactant of Route 2
3-[[2-[[1-[2-(dimethylamino)acetyl]-6-methoxy-3,4-dihydro-2H-quinolin-7-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-N-methylpyridine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3-[[2-[[1-[2-(dimethylamino)acetyl]-6-methoxy-3,4-dihydro-2H-quinolin-7-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-N-methylpyridine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
3-[[2-[[1-[2-(dimethylamino)acetyl]-6-methoxy-3,4-dihydro-2H-quinolin-7-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-N-methylpyridine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
3-[[2-[[1-[2-(dimethylamino)acetyl]-6-methoxy-3,4-dihydro-2H-quinolin-7-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-N-methylpyridine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
3-[[2-[[1-[2-(dimethylamino)acetyl]-6-methoxy-3,4-dihydro-2H-quinolin-7-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-N-methylpyridine-2-carboxamide

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